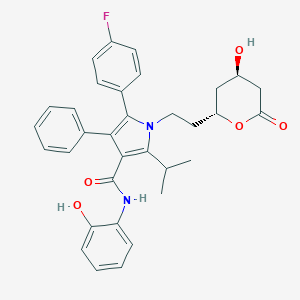

O-Hydroxyatorvastatin lactone

Vue d'ensemble

Description

O-Hydroxyatorvastatin lactone is an intermediate of Atorvastatin, a inhibitor of MAP kinase and/or HMG-CoA reductase for the treatment of inflammation . It is a pyrrole with a molecular formula of C33H33FN2O5 .

Synthesis Analysis

The synthesis of Atorvastatin lactone involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions . The reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate, followed by hydrolytic deprotection/lactonization .Molecular Structure Analysis

The molecular structure of O-Hydroxyatorvastatin lactone is characterized by a molecular formula of C33H33FN2O5 . The IUPAC name is 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide .Chemical Reactions Analysis

The chemical reactions of O-Hydroxyatorvastatin lactone involve the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport . The conversion is mediated by the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase .Physical And Chemical Properties Analysis

O-Hydroxyatorvastatin lactone has a molecular formula of C33H33FN2O5, an average mass of 556.624 Da, and a monoisotopic mass of 556.237366 Da .Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Pharmacokinetics .

Summary of the Application

O-Hydroxyatorvastatin lactone is a metabolite of Atorvastatin, a drug used for the treatment of hypercholesterolemia . The quantification of Atorvastatin and its metabolites, including O-Hydroxyatorvastatin lactone, in biological samples is crucial for personalizing the patient’s pharmacotherapy, assessing the adherence to therapy, and is also extensively useful for pharmacokinetics and drug-drug interactions studies .

Methods of Application or Experimental Procedures

A liquid chromatography–tandem mass spectrometry method was developed for the quantification of Atorvastatin, O-Hydroxyatorvastatin, and Atorvastatin lactone in rat plasma . The method involved solid-phase extraction for sample preparation and used Rosuvastatin as an internal standard . Chromatographic separation was achieved on a ZORBAX Eclipse C18 Analytical column with a gradient mobile phase composed of acetonitrile and 0.1% acetic acid .

Results or Outcomes

The method was validated over a concentration range of 0.5–20 ng mL−1 for O-Hydroxyatorvastatin with excellent linearity (r2 ≥ 0.99) . The detection limit was 0.1 ng mL−1 for O-Hydroxyatorvastatin . This method demonstrated acceptable precision and accuracy at four quality control concentration levels .

Application in Physiologically-Based Pharmacokinetic Modeling

Specific Scientific Field

This application falls under the field of Pharmacokinetics .

Summary of the Application

O-Hydroxyatorvastatin lactone is used in physiologically-based pharmacokinetic (PBPK) modeling of Atorvastatin . This modeling incorporates delayed gastric emptying and acid-to-lactone conversion . The purpose of this work was to assess gastric acid-mediated lactone equilibration of atorvastatin and incorporate this into a PBPK model to describe atorvastatin acid, lactone, and their major metabolites .

Methods of Application or Experimental Procedures

In vitro acid-to-lactone conversion was assessed in simulated gastric fluid and included in the model . The PBPK model was verified with in vivo data including CYP3A4 and OATP inhibition studies .

Results or Outcomes

Altering the gastric acid-lactone equilibrium reproduced the change in atorvastatin PK observed with dulaglutide . The model emphasizes the need to include gastric acid-lactone conversion and all major atorvastatin-related species for the prediction of atorvastatin PK .

Application in Liquid Chromatographic Methods for Bioanalysis

Specific Scientific Field

This application falls under the field of Bioanalytical Chemistry .

Summary of the Application

O-Hydroxyatorvastatin lactone is used in the development of liquid chromatographic methods for the bioanalysis of atorvastatin . These methods are used for the quantification of atorvastatin, its metabolites, and co-administered drugs in various biological matrices like serum, plasma, and urine .

Methods of Application or Experimental Procedures

A simple and sensitive liquid chromatography–tandem mass spectrometry method was developed for the quantification of atorvastatin, ortho-hydroxyatorvastatin, para-hydroxyatorvastatin, and atorvastatin lactone in rat plasma . Solid-phase extraction was used for preparation of samples .

Results or Outcomes

The method was found to be highly sensitive and selective . It has been used in numerous bioanalytical procedures for the quantification of atorvastatin in different biological samples .

Application in Drug-Drug Interaction Studies

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

O-Hydroxyatorvastatin lactone is used in drug-drug interaction studies . The drug-drug interaction profile of atorvastatin confirms that disposition is determined by cytochrome P450 (CYP) 3A4 and organic anion transporting polypeptides (OATPs) . Drugs that affect gastric emptying, including dulaglutide, also affect atorvastatin pharmacokinetics (PK) .

Methods of Application or Experimental Procedures

In vitro hepatocyte uptake of atorvastatin and O-Hydroxyatorvastatin was assessed in human hepatocytes . In both experiments, atorvastatin, O-Hydroxyatorvastatin, and/or atorvastatin lactone concentrations were determined via liquid chromatography with tandem mass spectrometry (LC/MS-MS) .

Results or Outcomes

The model emphasizes the need to include gastric acid-lactone conversion and all major atorvastatin-related species for the prediction of atorvastatin PK .

Application in Mechanochemical Synthesis

Specific Scientific Field

This application falls under the field of Chemistry .

Summary of the Application

O-Hydroxyatorvastatin lactone is used in mechanochemical synthesis . Mechanochemical synthesis is defined by the use of mechanical energy to induce chemical reactions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source .

Safety And Hazards

Handling of O-Hydroxyatorvastatin lactone should be done in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and dust formation and aerosols should be prevented . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Orientations Futures

Future research could focus on the role of pH-dependent acid-lactone conversion in atorvastatin pharmacokinetics and drug-drug interactions . Additionally, the development of chromatographic methods for determining the acid and lactone forms of atorvastatin in human plasma following administration of atorvastatin could also be a potential area of study .

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBMZJZFGTIK-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167536 | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Hydroxyatorvastatin lactone | |

CAS RN |

163217-74-1 | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-HYDROXYATORVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8OH05250C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

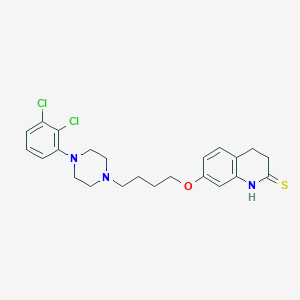

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)